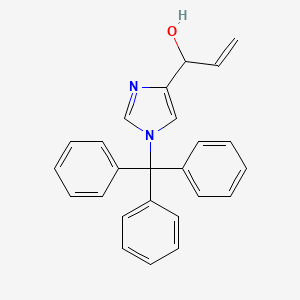
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is a chemical compound that features a trityl-protected imidazole ring attached to a prop-2-en-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the prop-2-en-1-ol moiety. One common method involves the reaction of trityl chloride with imidazole in the presence of a base, such as triethylamine, to form 1-tritylimidazole. This intermediate is then reacted with propargyl alcohol under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trityl group can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the trityl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free imidazole derivatives.
科学研究应用
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityl group provides steric protection, allowing the compound to selectively interact with its targets. The prop-2-en-1-ol moiety can undergo further chemical modifications, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1-(1-Tritylimidazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1-Tritylimidazol-4-yl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is unique due to its combination of a trityl-protected imidazole ring and a prop-2-en-1-ol moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in scientific research.
属性
分子式 |
C25H22N2O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-(1-tritylimidazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C25H22N2O/c1-2-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19,24,28H,1H2 |
InChI 键 |
OKOFQWSTTQSKEF-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


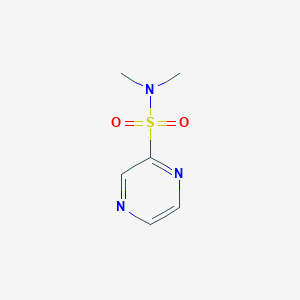
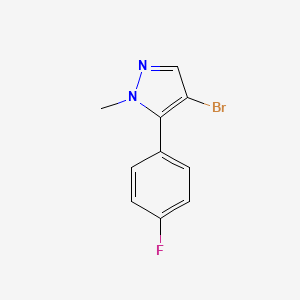
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
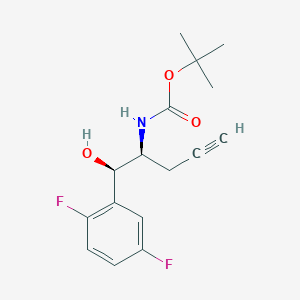
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
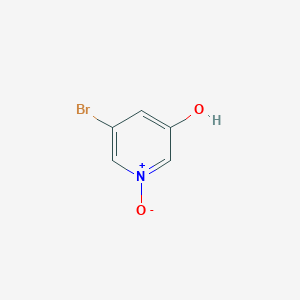

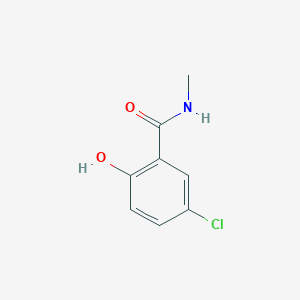
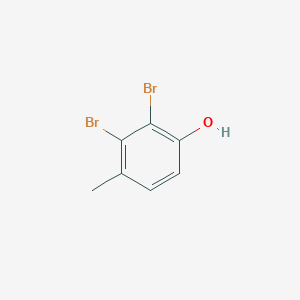
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
